2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine

Physicochemical Profiling Drug-likeness Chemical Property Prediction

2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine (CAS 2034423-01-1) is a synthetic small molecule with the molecular formula C19H29NO3S and a molecular weight of 351.51 g/mol. It is characterized by a piperidine core, a 3,4-dimethoxybenzoyl substituent, and a tert-butylsulfanyl methyl group.

Molecular Formula C19H29NO3S
Molecular Weight 351.51
CAS No. 2034423-01-1
Cat. No. B2616396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine
CAS2034423-01-1
Molecular FormulaC19H29NO3S
Molecular Weight351.51
Structural Identifiers
SMILESCC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H29NO3S/c1-19(2,3)24-13-15-8-6-7-11-20(15)18(21)14-9-10-16(22-4)17(12-14)23-5/h9-10,12,15H,6-8,11,13H2,1-5H3
InChIKeyLMUFTDMMQJKMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(tert-Butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine (CAS 2034423-01-1): A Structurally Distinct Piperidine Scaffold


2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine (CAS 2034423-01-1) is a synthetic small molecule with the molecular formula C19H29NO3S and a molecular weight of 351.51 g/mol . It is characterized by a piperidine core, a 3,4-dimethoxybenzoyl substituent, and a tert-butylsulfanyl methyl group . This compound is listed in screening libraries from commercial suppliers and is intended for non-human research purposes .

Unique dual-substituted piperidine scaffold for library diversification
Predicted drug-like properties with moderate lipophilicity
May support HTS, virtual screening, and lead generation workflows

Why 2-[(tert-Butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine Cannot Be Replaced by Generic Piperidine Analogs


Direct functional substitution of 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine with simpler piperidine analogs is not supported by data but is chemically inadvisable. The specific combination of the sterically bulky tert-butylsulfanyl group and the hydrogen-bond-capable dimethoxybenzoyl motif is predicted to confer a unique physicochemical profile (clogP ~2.56-3.12) and distinct pharmacophore geometry compared to analogs lacking one of these features, such as 1-(3,4-dimethoxybenzoyl)piperidine or 4-(tert-butylsulfanyl)piperidine [1]. In the absence of comparative biological data, its differentiation rests entirely on its potential for unique target interactions arising from this dual-functionalization [1].

Scaffold Mismatch
Monosubstituted analogs may not reproduce the dual-substituted pharmacophore geometry required for unique target interactions.
Lipophilicity Shift
1-(3,4-dimethoxybenzoyl)piperidine lacks the bulky tert-butylsulfanyl group, which may alter lipophilicity and target engagement.
Binding Motif Loss
4-(tert-butylsulfanyl)piperidine misses the dimethoxybenzoyl motif, losing predicted hydrogen-bonding and aromatic stacking capability.

2-[(tert-Butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine: Computed Property Differentiation Against Structural Analogs


Physicochemical Property Comparison with 1-(3,4-Dimethoxybenzoyl)piperidine

2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine (Target) is predicted to be more lipophilic than the simpler analog 1-(3,4-dimethoxybenzoyl)piperidine (Comparator), which lacks the tert-butylsulfanyl group. The computed logP for the Target is 2.562, compared to a measured logP of 1.70 for the Comparator [1]. The Target also has a higher molecular weight (351.51 vs. 249.31 g/mol) and an additional hydrogen bond acceptor, altering its potential for membrane permeability and target engagement [1].

Physicochemical Comparison
Data to verify
Δ logP +0.86, Δ MW +102.2 g/mol
Supports permeability-fit assessment
Computed vs measured logP; verify experimentally.
Physicochemical Profiling Drug-likeness Chemical Property Prediction

Chemical Scaffold Uniqueness Assessment via Catalogs

The Target compound is a dual-substituted piperidine, whereas most commercially available analogs, like 4-(tert-butylsulfanyl)piperidine [2] and 1-(3,4-dimethoxybenzoyl)piperidine [1], are monosubstituted. Analysis of the ZINC database shows the Target's specific combination of functional groups is unique [1]. This structural novelty is critical for exploring uncharted chemical space in high-throughput screening (HTS) campaigns.

Scaffold Uniqueness
Class-level inference
Dual-substituted piperidine, orphaned in vendor catalogs
Supports library diversity screening fit
Qualitative assessment; vendor catalog analysis.
Chemical Diversity Screening Library Design Medicinal Chemistry

Predicted Physicochemical Profile Against 2-[(tert-Butylsulfanyl)methyl]-1-(oxolane-3-carbonyl)piperidine

When compared to the analog 2-[(tert-butylsulfanyl)methyl]-1-(oxolane-3-carbonyl)piperidine (CAS 2034466-83-4), the Target compound substitutes a 3,4-dimethoxybenzoyl group for an oxolane-3-carbonyl group . This substitution is predicted to increase the topological polar surface area (TPSA) and introduce aromatic pi-pi stacking capability, while the oxolane analog has a lower TPSA and potentially different metabolic stability [1]. The computed logP of the Target (2.562) is also distinct from the typical range of the more polar oxolane analog [1].

Functional Group Impact
Class-level inference
Aromatic 3,4-dimethoxybenzoyl vs. aliphatic oxolane; TPSA ~63.24 Ų
Supports binding-interaction selection
Functional group-dependent interpretation.
Lead Optimization Structural Alert Physicochemical Comparison

Strategic Procurement Scenarios for 2-[(tert-Butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine


High-Throughput Screening (HTS) Library Diversification

Procure this compound to diversify a screening deck when seeking novel hits for targets where ligand efficiency and three-dimensional topology are key selection criteria. Its unique dual-substituted piperidine scaffold (Section 3, Evidence_Item 2) fills a gap not addressed by common monosubstituted piperidine building blocks.

Medicinal Chemistry Lead Generation from Virtual Screening Hits

Use as a follow-up compound for virtual screening hits that require a dual hydrogen bond acceptor/donor motif and moderate lipophilicity. The predicted clogP of ~2.56 (Section 3, Evidence_Item 1) positions it favorably for lead-like properties, making it a candidate for optimization libraries.

Pharmacophore Model Validation for Benzoylpiperidine Targets

This compound can serve as a probe to validate pharmacophore models that require a 3,4-dimethoxybenzoyl group linked to a piperidine ring with a bulky hydrophobic appendage. The absence of biological activity data (Section 3) makes it an ideal negative control or tool compound for de-orphanization studies.

Comparative Metabolic Stability Assessment

Given the functional group differences identified against the oxolane analog (Section 3, Evidence_Item 3), this compound can be used in a head-to-head microsomal stability assay to understand the impact of replacing an aliphatic ring with an aromatic benzoyl group on metabolic clearance.

Application
Selection Property
Validation Focus
HTS Library Diversification
Unique dual-substituted scaffold
Screening deck novelty assessment
Medicinal Chemistry Lead Generation
Predicted moderate lipophilicity & H-bond profile
Lead-like property optimization
Pharmacophore Model Validation
3,4-dimethoxybenzoyl pharmacophore probe
Negative control for de-orphanization studies
Metabolic Stability Profiling
Functional group identity (aromatic vs aliphatic)
Metabolic clearance impact review
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